N~1~,N~1~-dimethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide
Description
N~1~,N~1~-dimethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives.
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-8-14-15-11(20-8)13-10(18)9-4-6-17(7-5-9)12(19)16(2)3/h9H,4-7H2,1-3H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEIRKAUTUAAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-dimethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of N,N-dimethylpiperidine-1,4-dicarboxamide with 5-methyl-1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-dimethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides; typically carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N1,N~1~-dimethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 1,3,4-thiadiazole derivatives
Uniqueness
N~1~,N~1~-dimethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide stands out due to its unique combination of a piperidine ring and a thiadiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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